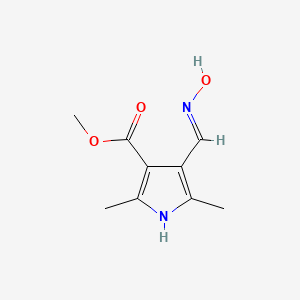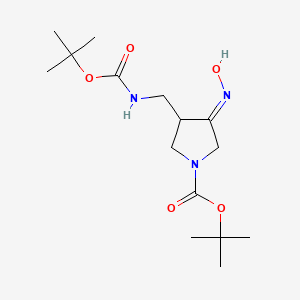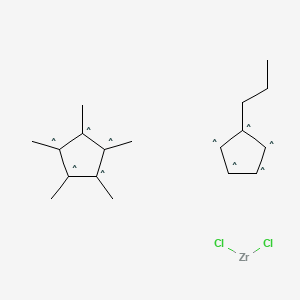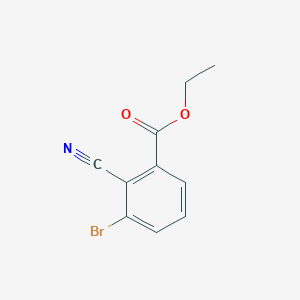![molecular formula C176H272N56O55S7 B1142996 [HIS19]-CHARYBDOTOXIN CAS No. 175069-96-2](/img/no-structure.png)
[HIS19]-CHARYBDOTOXIN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Charybdotoxin (CTX) is a peptide toxin that is found in the venom of the scorpion Leiurus quinquestriatus. It is a potent blocker of voltage-gated potassium channels and has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
Charybdotoxin blocks voltage-gated potassium channels by binding to the channel pore and preventing the flow of potassium ions. This results in depolarization of the cell membrane and inhibition of action potential generation. Charybdotoxin has a high affinity for the voltage-gated potassium channels Kv1.1, Kv1.2, and Kv1.3, which are expressed in various tissues, including the brain, immune cells, and cancer cells.
Effets Biochimiques Et Physiologiques
Charybdotoxin has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor angiogenesis. It also has immunomodulatory effects, including the inhibition of T cell activation and the suppression of cytokine production. In addition, Charybdotoxin has been shown to have neuroprotective effects, including the prevention of neuronal cell death and the reduction of inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Charybdotoxin is its high specificity for voltage-gated potassium channels, making it a useful tool for studying the function of these channels in various tissues. It is also relatively easy to synthesize using solid-phase peptide synthesis. However, one limitation of Charybdotoxin is its high cost, which may limit its use in some experiments. In addition, its potency may make it difficult to use at low concentrations, which could limit its usefulness in certain applications.
Orientations Futures
There are several potential future directions for the study of Charybdotoxin. One area of research is the development of Charybdotoxin-based therapies for cancer and autoimmune diseases. Another area of research is the investigation of the neuroprotective effects of Charybdotoxin and its potential use in the treatment of neurological disorders. Additionally, the development of new analogs of Charybdotoxin with improved potency and specificity could lead to new therapeutic applications for this peptide toxin.
Conclusion:
Charybdotoxin is a peptide toxin that has been extensively studied for its potential therapeutic applications in various diseases. Its high specificity for voltage-gated potassium channels makes it a useful tool for studying the function of these channels in various tissues. While its high cost and potency may limit its usefulness in some applications, there are several potential future directions for the study of Charybdotoxin, including the development of new therapies for cancer, autoimmune diseases, and neurological disorders.
Méthodes De Synthèse
Charybdotoxin is a 37 amino acid peptide that can be synthesized using solid-phase peptide synthesis. The synthesis method involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Charybdotoxin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and neurological disorders. It has been shown to have potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. It also has immunomodulatory effects, making it a potential treatment for autoimmune diseases. In addition, Charybdotoxin has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
175069-96-2 |
|---|---|
Nom du produit |
[HIS19]-CHARYBDOTOXIN |
Formule moléculaire |
C176H272N56O55S7 |
Poids moléculaire |
4276.84 |
Synonymes |
[HIS19]-CHARYBDOTOXIN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



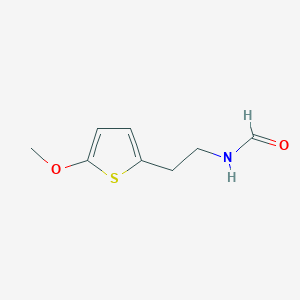
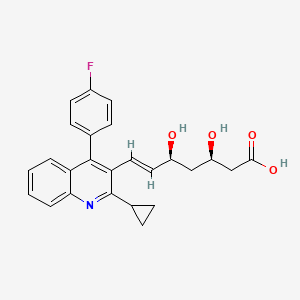
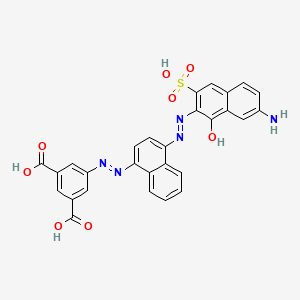
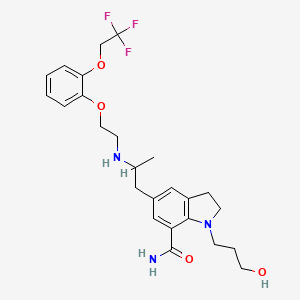
![N-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]acetamide](/img/structure/B1142920.png)
